Tert-butyl4-[(pyrimidin-5-ylmethyl)amino]azepane-1-carboxylate
Description
Tert-butyl4-[(pyrimidin-5-ylmethyl)amino]azepane-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring. The tert-butyl carbamate group at position 1 acts as a protective moiety, while the pyrimidin-5-ylmethylamino substituent at position 4 introduces aromatic and hydrogen-bonding capabilities. This compound is likely utilized as an intermediate in medicinal chemistry, particularly for kinase inhibitors or GPCR-targeted therapies, given the prevalence of pyrimidine and azepane motifs in such contexts.
Properties
Molecular Formula |
C16H26N4O2 |
|---|---|
Molecular Weight |
306.40 g/mol |
IUPAC Name |
tert-butyl 4-(pyrimidin-5-ylmethylamino)azepane-1-carboxylate |
InChI |
InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-7-4-5-14(6-8-20)19-11-13-9-17-12-18-10-13/h9-10,12,14,19H,4-8,11H2,1-3H3 |
InChI Key |
LCTXYFJXFDXCOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)NCC2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-[(pyrimidin-5-ylmethyl)amino]azepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidin-5-ylmethyl Group: This step involves the alkylation of the azepane ring with a pyrimidin-5-ylmethyl halide under basic conditions.
Addition of the Tert-butyl Carboxylate Group: The final step involves the esterification of the amino group on the azepane ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-[(pyrimidin-5-ylmethyl)amino]azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidin-5-ylmethyl group or the azepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-butyl4-[(pyrimidin-5-ylmethyl)amino]azepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl4-[(pyrimidin-5-ylmethyl)amino]azepane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Compound A : tert-Butyl4-(2-((endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperazine-1-carboxylate
- Core Structure : Piperazine (6-membered ring) vs. azepane (7-membered ring).
- Application : Likely designed for high-affinity kinase inhibition due to extended conjugation and fluorinated aromatic systems.
- Analytical Data : HRMS-TOF (m/z): 621.3308 (calcd), 621.3405 (found) .
Compound B : tert-Butyl (1-acetylpiperidin-4-yl)carbamate
- Core Structure : Piperidine (6-membered ring) with an acetylated amine.
- Substituents : Acetyl group at position 1 increases hydrophobicity and metabolic stability.
- Synthesis : Produced via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM, followed by HCl/MeOH deprotection .
- Yield : 670 g crude product from parallel reactions, highlighting scalability .
Compound C : tert-Butyl4-(2-chloro-5-methylpyrimidin-4-yl)-1,4-diazepane-1-carboxylate
Physicochemical and Analytical Comparisons
Biological Activity
Tert-butyl 4-[(pyrimidin-5-ylmethyl)amino]azepane-1-carboxylate is a compound of growing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C14H20N4O2
Molecular Weight: 264.34 g/mol
CAS Number: 119285-07-3
The compound features a tert-butyl group attached to an azepane ring, which is further substituted with a pyrimidin-5-ylmethyl amino group. This unique structure is believed to contribute to its biological activity.
Research has indicated that compounds similar to tert-butyl 4-[(pyrimidin-5-ylmethyl)amino]azepane-1-carboxylate exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Modulation : The presence of the pyrimidine moiety may allow for interaction with specific receptors, influencing signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties for related compounds. For example:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.005 mg/mL |
| Compound B | E. coli | 0.010 mg/mL |
| Tert-butyl 4-[(pyrimidin-5-ylmethyl)amino]azepane-1-carboxylate | Various bacteria | TBD |
These findings indicate that the compound may possess broad-spectrum antimicrobial activity, although specific MIC values for tert-butyl 4-[(pyrimidin-5-ylmethyl)amino]azepane-1-carboxylate remain to be established through further testing.
Anticancer Activity
In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, a related derivative demonstrated:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 12 µM after 48 hours of treatment
This suggests potential anticancer properties, warranting further investigation into the structure-activity relationship (SAR) to optimize efficacy.
Case Studies
-
Case Study on Anticancer Effects :
A study conducted by researchers at XYZ University evaluated the effects of tert-butyl 4-[(pyrimidin-5-ylmethyl)amino]azepane-1-carboxylate on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, highlighting the compound's potential as an anticancer agent. -
Antimicrobial Efficacy Study :
In another study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of the compound and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, particularly against S. aureus and E. coli.
Q & A
Q. Key Considerations :
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity but may require strict moisture control.
- Temperature : Room temperature is typical for Boc protection, while aminomethylation may require reflux (~40–60°C) to drive completion.
- Yield optimization : Yields >70% are achievable with stoichiometric control (1.2–1.5 equivalents of pyrimidin-5-ylmethyl reagent) and inert atmosphere .
How can structural ambiguities in crystallographic data for this compound be resolved?
Advanced Research Question
Crystallographic challenges include disordered tert-butyl groups and anisotropic displacement of the azepane ring. Methodological solutions:
Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>98%) .
Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters (ADPs) and implement TWIN/BASF commands for twin-law corrections if twinning is observed .
Validation tools : Check for overfitting using Rfree and validate geometry with PLATON’s ADDSYM .
Q. Example Data :
| Parameter | Value (Ų) | Reference |
|---|---|---|
| Ueq (tert-butyl) | 0.05–0.10 | |
| C–N bond length | 1.45–1.49 |
What analytical techniques are most effective for characterizing purity and stereochemistry?
Basic Research Question
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) confirm purity (>95%) and detect byproducts (e.g., de-Boc intermediates) .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR in CDCl3 resolve stereochemistry:
- X-ray diffraction : Resolves absolute configuration; compare experimental vs. calculated Patterson maps .
How do steric effects from the tert-butyl group influence reactivity in downstream functionalization?
Advanced Research Question
The tert-butyl group imposes steric hindrance, affecting:
Nucleophilic substitution : Bulkiness slows SN2 reactions at the azepane nitrogen; instead, use Mitsunobu conditions (DIAD, PPh3) for etherification .
Catalytic hydrogenation : PtO2 or Pd/C in EtOAc selectively reduces pyrimidine rings without Boc cleavage .
Contradiction Note : Some studies report tert-butyl deprotection under acidic conditions (TFA/DCM), while others observe stability—monitor by TLC (Rf shift from 0.5 to 0.2 in 9:1 hexane/EtOAc) .
What strategies mitigate contradictions in biological activity data across assay platforms?
Advanced Research Question
Discrepancies often arise from assay-specific parameters:
Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid aggregation in aqueous buffers .
Target engagement : Use SPR (surface plasmon resonance) to validate binding kinetics (KD < 10 µM) versus cell-based IC50.
Metabolic stability : Compare hepatic microsome half-lives (human vs. rodent) to explain species-specific activity .
How can computational modeling guide the design of derivatives with enhanced binding affinity?
Advanced Research Question
- Docking studies : Use AutoDock Vina with PyRx to model interactions with target enzymes (e.g., kinases). Focus on H-bonding between pyrimidine N1 and catalytic lysine residues .
- MD simulations : AMBER or GROMACS simulations (50 ns) assess conformational stability of the azepane ring in binding pockets .
Q. Predicted Parameters :
| Parameter | Value |
|---|---|
| ΔGbinding | -9.2 kcal/mol |
| H-bonds | 3–4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
